N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide
Overview
Description
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide, also known as PAC-1, is a small molecule that has been the subject of scientific research due to its potential in cancer therapy. PAC-1 was first synthesized in 2006 by a group of chemists led by Dr. Paul Hergenrother at the University of Illinois at Urbana-Champaign. Since then, PAC-1 has been studied extensively for its mechanism of action and potential applications in cancer treatment.
Mechanism of Action
The mechanism of action of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide involves the activation of procaspase-3, an enzyme involved in the initiation of apoptosis. This compound binds to procaspase-3 and induces a conformational change that activates the enzyme. This leads to the cleavage of downstream targets, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound induces apoptosis in a variety of cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide is its selectivity for cancer cells, which reduces the risk of toxicity to healthy cells. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
Future research on N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide could include investigating its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies could explore the potential for this compound to be used in the treatment of other diseases, such as neurodegenerative disorders.
Scientific Research Applications
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide has been studied extensively for its potential use in cancer therapy. It has been shown to induce apoptosis, or programmed cell death, in cancer cells while leaving healthy cells unaffected. This selectivity makes it a promising candidate for cancer treatment.
Properties
IUPAC Name |
N-[[4-(propanoylamino)phenyl]carbamothioyl]-3-propoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-3-12-26-17-7-5-6-14(13-17)19(25)23-20(27)22-16-10-8-15(9-11-16)21-18(24)4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,24)(H2,22,23,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAABCNOMJFSHQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.